molecular formula C20H28ClNO2 B1682061 UM-424 CAS No. 58520-98-2

UM-424

Cat. No.: B1682061
CAS No.: 58520-98-2
M. Wt: 349.9 g/mol
InChI Key: JIFGWFKXUFWHTI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

UM-424, chemically designated as 1-dimethyl isopropylamino-3-(2-phenylphenoxy)-propan-2-ol chloride, is a quaternary ammonium derivative of the beta-adrenergic receptor antagonist propranolol . Preclinical studies in canine models demonstrated its ability to suppress ventricular arrhythmias induced by ouabain toxicity, coronary artery occlusion, and programmed electrical stimulation . Key findings include:

  • Antiarrhythmic Efficacy: this compound restored normal sinus rhythm in conscious dogs with coronary ligation-induced arrhythmias at a mean dose of 9.5 mg/kg, maintaining stability for >60 minutes .

However, this compound failed to prevent ventricular fibrillation during remote ischemia in dogs with prior myocardial infarction, highlighting a critical limitation in complex arrhythmia models .

Properties

CAS No.

58520-98-2

Molecular Formula

C20H28ClNO2

Molecular Weight

349.9 g/mol

IUPAC Name

[2-hydroxy-3-(2-phenylphenoxy)propyl]-dimethyl-propan-2-ylazanium;chloride

InChI

InChI=1S/C20H28NO2.ClH/c1-16(2)21(3,4)14-18(22)15-23-20-13-9-8-12-19(20)17-10-6-5-7-11-17;/h5-13,16,18,22H,14-15H2,1-4H3;1H/q+1;/p-1

InChI Key

JIFGWFKXUFWHTI-UHFFFAOYSA-M

SMILES

CC(C)[N+](C)(C)CC(COC1=CC=CC=C1C2=CC=CC=C2)O.[Cl-]

Canonical SMILES

CC(C)[N+](C)(C)CC(COC1=CC=CC=C1C2=CC=CC=C2)O.[Cl-]

Appearance

Solid powder

Other CAS No.

58520-98-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-dimethylisopropylamino-3-(2-phenylphenoxy)propan-2-ol chloride
UM 424
UM-424

Origin of Product

United States

Preparation Methods

The synthesis of UM-424 typically involves multiple steps. One common synthetic route includes the reaction of 2-phenylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with dimethylisopropylamine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

UM-424 undergoes various chemical reactions, including:

Scientific Research Applications

UM-424 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of UM-424 involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group and the propanolamine moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

UM-424 belongs to the class of quaternary ammonium antiarrhythmics, which are structurally modified to limit central nervous system penetration and enhance ionic channel-blocking properties. Below is a comparative analysis with its parent compound, propranolol, and other antiarrhythmic agents:

Parameter This compound Propranolol Amiodarone
Chemical Class Quaternary ammonium derivative Non-selective beta-blocker Class III antiarrhythmic (iodinated benzofuran)
Mechanism Sodium/potassium channel modulation Beta-adrenergic receptor blockade Multi-channel blockade (K⁺, Na⁺, Ca²⁺)
Beta-Blocking Activity Absent Present Absent
Hemodynamic Effects Neutral (no significant changes) Reduces heart rate and contractility Mixed (vasodilation, negative inotropy)
Efficacy in Ventricular Arrhythmias Effective in acute ischemia Limited in ventricular fibrillation Broad-spectrum (atrial/ventricular)
Clinical Limitations Fails in post-infarction models Contraindicated in asthma, heart failure Thyroid/lung toxicity

Key Research Findings

  • This compound vs. Propranolol: this compound lacks beta-blocking activity, making it safer in patients with bronchospasm or heart failure . Propranolol’s cardiodepressant effects limit its use in hemodynamically unstable arrhythmias, whereas this compound preserves cardiac output .
  • This compound vs. Amiodarone :

    • Amiodarone’s multi-channel blockade provides broader efficacy but carries systemic toxicity risks. This compound’s targeted ion channel effects may reduce off-target adverse events .
  • This compound vs. Lidocaine: Lidocaine, a Class Ib antiarrhythmic, is effective in acute ischemia but short-acting.

Critical Discussion of Contradictory Evidence

While this compound shows promise in suppressing arrhythmias in acute settings, its failure to prevent ischemic ventricular fibrillation in post-infarction models raises concerns about its utility in complex cardiac pathologies . This discrepancy underscores the importance of model-specific efficacy and the need for further research in comorbid conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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